Ozagrel sodium is a synthetic, selective thromboxane A2 synthase inhibitor. [] It is classified as an antiplatelet agent, meaning it prevents the formation of blood clots by inhibiting platelet aggregation. [] In scientific research, ozagrel sodium is primarily used as a tool to investigate the role of thromboxane A2 in various physiological and pathological processes. []
One method for synthesizing ozagrel sodium involves reacting ozagrel with sodium citrate and calcium disodium edetate. [] The process involves dissolving sodium citrate and calcium disodium edetate in 90% injection water at a temperature of 55-65°C. Ozagrel is then added and stirred until dissolved. The pH is adjusted to 7.5-9.5 using sodium hydroxide and sodium citrate solutions. The mixture undergoes extraction filtration, replenishment with injection water, fine filtration, canning, sterilization, light inspection, and warehousing. []
Ozagrel sodium exerts its effects by selectively inhibiting thromboxane A2 synthase, the enzyme responsible for synthesizing thromboxane A2 from prostaglandin H2. [, , , ] Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, contributing to the formation of blood clots. [, , ] By inhibiting its synthesis, ozagrel sodium reduces platelet aggregation, blood viscosity, and vasoconstriction, thereby providing protection against ischemic events. [, , , , , , ]
Neuroprotection in focal cerebral ischemia: Studies in rat models have demonstrated that ozagrel sodium can alleviate nerve cell damage caused by focal cerebral ischemia. [, ] This neuroprotective effect is attributed to its ability to modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues. []
Treatment of acute cerebral infarction: Research suggests that ozagrel sodium, alone or in combination with other drugs, can improve neurological function and reduce the severity of symptoms in patients with acute cerebral infarction. [, , , , , , , , , , , , , , ]
Protection against lung injury induced by limb ischemia-reperfusion: Studies in rat models indicate that ozagrel sodium can alleviate lung injury caused by limb ischemia-reperfusion by reducing inflammation and oxidative stress in lung tissues. []
Treatment of chronic heart failure: Ozagrel sodium has been explored for its potential in improving cardiac function and exercise tolerance in patients with chronic heart failure caused by coronary heart disease. []
Treatment of unstable angina pectoris: Research suggests that ozagrel sodium, often in combination with other medications, can improve symptoms and reduce the risk of adverse cardiovascular events in patients with unstable angina pectoris. [, ]
Treatment of diabetic patients with peripheral artery disease: Studies have shown that ozagrel sodium can improve blood flow in the lower limbs of diabetic patients with peripheral artery disease, but its efficacy may be less than that of low molecular weight heparin calcium. [, ]
Treatment of TNBS-induced colitis: Research in rat models suggests that ozagrel sodium can reduce inflammation in the colon and protect against colitis induced by TNBS. This effect is attributed to its ability to inhibit platelet activation. []
Prevention and treatment of thromboembolism during coil embolization of cerebral aneurysms: Case studies suggest that ozagrel sodium may be a viable option for managing thromboembolic complications during neurointerventional procedures. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: